REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([F:15])=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH2:13][CH3:14])[C:6](O)=[O:7])#[N:2].[H-].C([Al+]CC(C)C)C(C)C.C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+]>C1COCC1.CCOCC>[CH2:13]([O:12][C:11]1[C:3]([C:1]#[N:2])=[C:4]([F:15])[C:5]([CH2:6][OH:7])=[CH:9][CH:10]=1)[CH3:14] |f:1.2,3.4.5|
|
Name
|
3-cyano-4-ethoxy-2-fluorobenzoic acid
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=C(C(=O)O)C=CC1OCC)F
|
Name
|
|
Quantity
|
43 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a diatomaceous earth pad
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
rinsed with saturated sodium bicarbonate solution
|
Type
|
WASH
|
Details
|
rinsed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=C(C(=C1C#N)F)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.05 mmol | |
AMOUNT: MASS | 2.352 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |